
N-(3-cyanophenyl)-4-methoxy-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyanophenyl)-4-methoxy-N-methylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyano group attached to a phenyl ring, a methoxy group on the benzene ring, and a methyl group attached to the amide nitrogen
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanophenyl)-4-methoxy-N-methylbenzamide can be achieved through several methods. One common approach involves the reaction of 3-cyanophenylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods: For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and impurities. Additionally, solvent recycling and waste management are crucial aspects of the industrial process to ensure environmental sustainability.
化学反应分析
Types of Reactions:
Oxidation: N-(3-cyanophenyl)-4-methoxy-N-methylbenzamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
Chemistry: N-(3-cyanophenyl)-4-methoxy-N-methylbenzamide is used as a building block in organic synthesis. Its functional groups allow for further modifications, making it valuable in the synthesis of more complex molecules .
Biology: In biological research, this compound is studied for its potential as a pharmacophore. Its structure suggests it may interact with various biological targets, making it a candidate for drug development .
Medicine: Preliminary studies indicate that this compound may exhibit antifungal and antibacterial properties. It is being investigated for its potential use in treating infections resistant to conventional antibiotics .
Industry: In the materials science field, this compound is explored for its potential use in the development of novel polymers and advanced materials due to its unique structural properties .
作用机制
The mechanism of action of N-(3-cyanophenyl)-4-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological macromolecules, while the methoxy and methyl groups may enhance its lipophilicity, facilitating its passage through cell membranes. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with protein-protein interactions .
相似化合物的比较
N-(3-Cyano-phenyl)-4-methoxy-benzamide: Lacks the methyl group on the amide nitrogen.
N-(3-Cyano-phenyl)-N-methyl-benzamide: Lacks the methoxy group on the benzene ring.
N-(4-Cyano-phenyl)-4-methoxy-N-methyl-benzamide: The cyano group is attached to the para position instead of the meta position.
Uniqueness: N-(3-cyanophenyl)-4-methoxy-N-methylbenzamide is unique due to the specific combination of functional groups and their positions on the aromatic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C16H14N2O2 |
|---|---|
分子量 |
266.29 g/mol |
IUPAC 名称 |
N-(3-cyanophenyl)-4-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C16H14N2O2/c1-18(14-5-3-4-12(10-14)11-17)16(19)13-6-8-15(20-2)9-7-13/h3-10H,1-2H3 |
InChI 键 |
JFPYVWYSQXLONF-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=CC(=C1)C#N)C(=O)C2=CC=C(C=C2)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
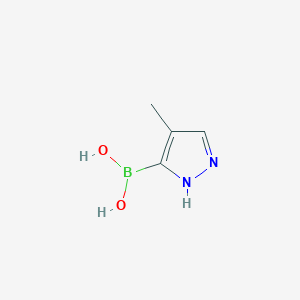
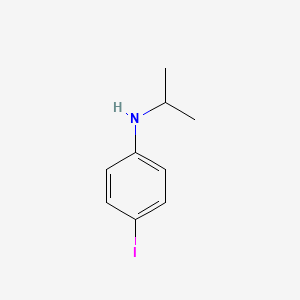
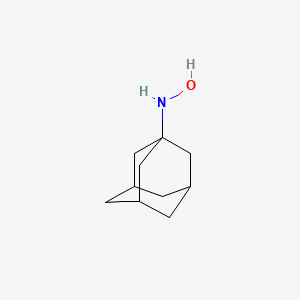
![2,5,6,7-Tetrahydro-1H-cyclopenta[c]pyridin-1-one](/img/structure/B8756747.png)
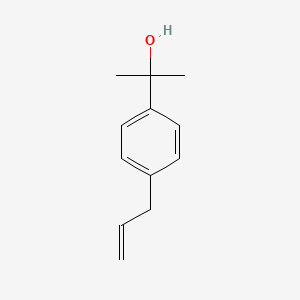
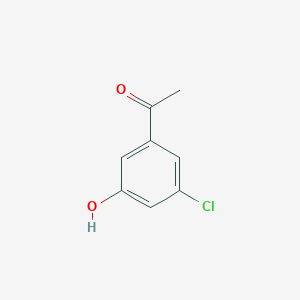
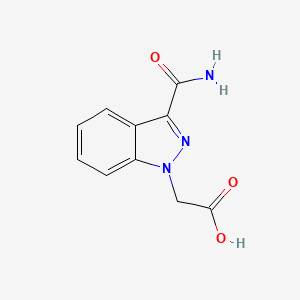
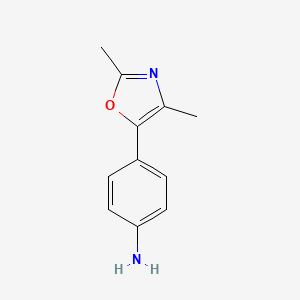

![Ethyl 4-[2-(benzyloxy)phenyl]-2,4-dioxobutanoate](/img/structure/B8756784.png)
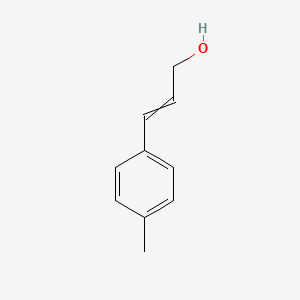
![9-Bromothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B8756832.png)
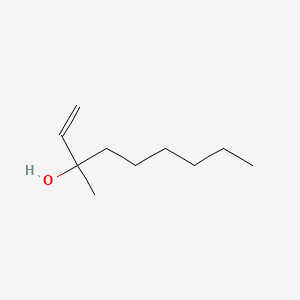
![Furan, 2-[[[(1,1-diMethylethyl)diMethylsilyl]oxy]Methyl]-4-fluoro-](/img/structure/B8756836.png)
